3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride
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Description
Scientific Research Applications
Synthesis of Derivatives
3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid; hydrochloride has been explored in the synthesis of various derivatives, which exhibit pharmacological activity. For example, the synthesis of 3,4-disubstituted aminobutyric acids, including 4-amino-3-phenylbutanoic acid hydrochloride, has been studied due to their promising pharmacologically active properties. These compounds can be synthesized through acid hydrolysis of oxopyrrolidinecarboxylic acids, offering a direct preparation method for targeted γ-aminobutyric acid hydrochlorides (Vasil'eva et al., 2016).
Derivatisation and Fluorescence Studies
This compound is also used in derivatisation studies. For instance, its reactivity was utilized to prepare tetrazole-containing derivatives, offering insights into the synthesis of complex chemical structures (Putis et al., 2008). Additionally, it has been coupled to amino groups of various amino acids to evaluate its applicability as a fluorescent derivatising reagent. These derivatives exhibit strong fluorescence, making them suitable for biological assays (Frade et al., 2007).
Safety Catch Linker in Peptide Synthesis
In peptide synthesis, a derivative of this compound, 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA), is used as a safety catch linker. This linker is synthesized cost-effectively from readily available chemicals and attached to an amino derivatized solid support, proving to be stable towards strong acid treatment. This method enhances the efficiency of peptide synthesis (Erlandsson & Undén, 2006).
Properties
IUPAC Name |
3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.ClH/c1-14-5-3-6(9)8(13)10-4-2-7(11)12;/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12);1H/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKUZDJZULCFRC-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCCC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCCC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.